![molecular formula C7H11N3O2S B1459238 1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione CAS No. 1375244-33-9](/img/structure/B1459238.png)
1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione
Overview
Description
1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione is a chemical compound with the CAS Number: 1375244-33-9 . Its IUPAC name is 1,3-dimethyl-1,4,5,6-tetrahydropyrazolo[3,4-b][1,4]thiazine 7,7-dioxide . The compound has a molecular weight of 201.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O2S/c1-5-6-7(10(2)9-5)13(11,12)4-3-8-6/h8H,3-4H2,1-2H3 . This code provides a specific description of the compound’s molecular structure. For a detailed molecular structure analysis, it is recommended to use specialized software or databases that can interpret this InChI code.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 457.6±45.0 °C and a predicted density of 1.58±0.1 g/cm3 . Its pKa value is predicted to be 1.59±0.20 . The compound is a powder at room temperature .Scientific Research Applications
Antitumor Activity
This compound has been found in numerous compounds valuable in medicinal chemistry . It has been studied for anticancer activity as topoisomerase II alpha inhibitors . In vitro cytotoxicity evaluation against HeLa and MCF-7 cells has also been conducted .
Antimicrobial Activity
The compound has shown significant antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs.
Antifungal Activity
The compound has demonstrated antifungal properties . This suggests its potential use in the treatment of fungal infections.
Antiviral Activity
The compound has exhibited antiviral activity . This indicates its potential application in the development of antiviral drugs.
Antioxidant Activity
The compound has shown antioxidant activity . This suggests its potential use in the prevention of diseases related to oxidative stress.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory activity . This indicates its potential application in the treatment of inflammatory diseases.
Anticoagulant Activity
The compound has shown anticoagulant activity . This suggests its potential use in the prevention and treatment of blood clotting disorders.
Inhibitors of Hh Signalling Cascade
The compound has been studied for its inhibitory activity on the Hh signalling cascade . This suggests its potential use in the treatment of diseases related to the Hh signalling pathway.
Mechanism of Action
properties
IUPAC Name |
1,3-dimethyl-5,6-dihydro-4H-pyrazolo[3,4-b][1,4]thiazine 7,7-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-5-6-7(10(2)9-5)13(11,12)4-3-8-6/h8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBMSKYVMKWOBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1NCCS2(=O)=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






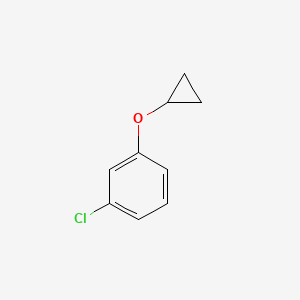


![1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1459168.png)
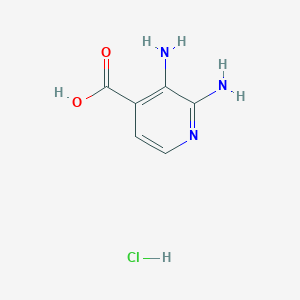
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide](/img/structure/B1459170.png)
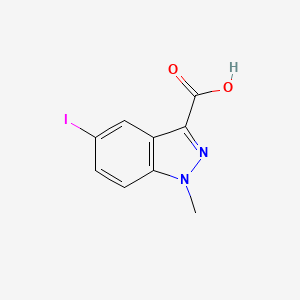
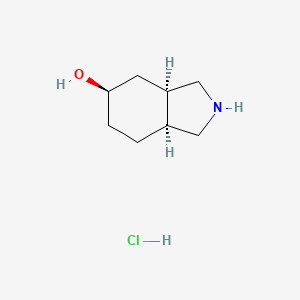
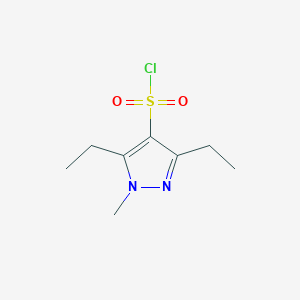

![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)